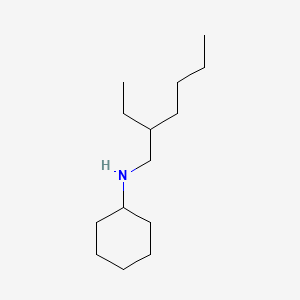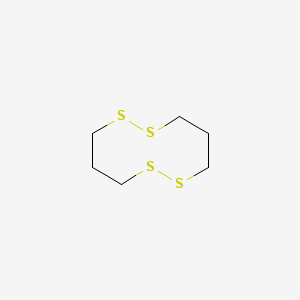![molecular formula C21H16O4 B14725622 [1-(Pyren-1-yl)ethyl]propanedioic acid CAS No. 6272-56-6](/img/structure/B14725622.png)
[1-(Pyren-1-yl)ethyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Pyren-1-yl)ethyl]propanedioic acid is a chemical compound known for its unique structure, which includes a pyrene moiety attached to an ethyl group and a propanedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyren-1-yl)ethyl]propanedioic acid typically involves the reaction of pyrene with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often require the use of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[1-(Pyren-1-yl)ethyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [1-(Pyren-1-yl)ethyl]propanedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence. This property makes it useful for studying biological processes and interactions at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules can be harnessed to design new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [1-(Pyren-1-yl)ethyl]propanedioic acid involves its interaction with molecular targets through various pathways. The pyrene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound can interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- [1-(Pyren-1-yl)ethyl]acetic acid
- [1-(Pyren-1-yl)ethyl]butanedioic acid
- [1-(Pyren-1-yl)ethyl]benzoic acid
Uniqueness
Compared to similar compounds, [1-(Pyren-1-yl)ethyl]propanedioic acid stands out due to its specific combination of the pyrene moiety and the propanedioic acid group. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for applications requiring strong fluorescence and specific molecular interactions.
Properties
CAS No. |
6272-56-6 |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(1-pyren-1-ylethyl)propanedioic acid |
InChI |
InChI=1S/C21H16O4/c1-11(17(20(22)23)21(24)25)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)19(14)18(12)13/h2-11,17H,1H3,(H,22,23)(H,24,25) |
InChI Key |
MHRXBOPGEVHNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


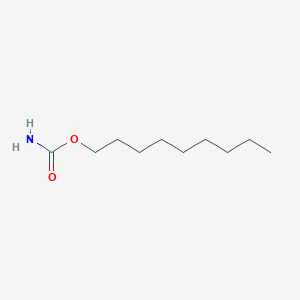

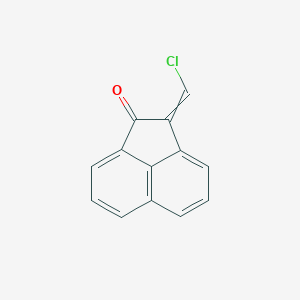
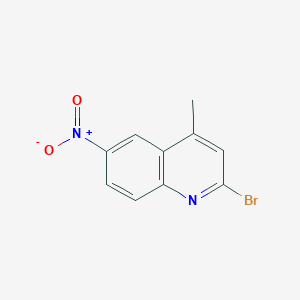
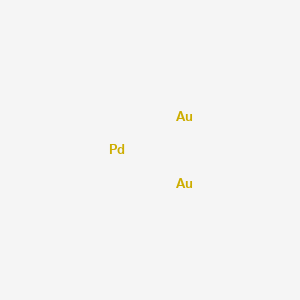
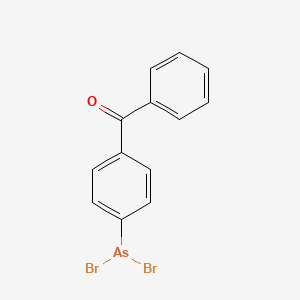
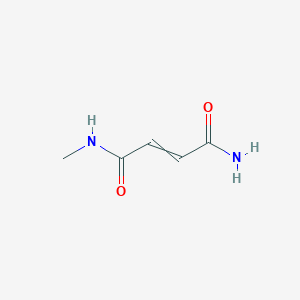
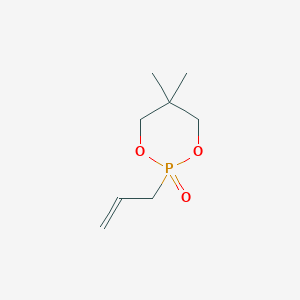
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
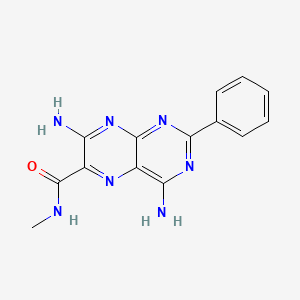
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
